Bienvenue dans la boutique en ligne BenchChem!

3-(3-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole

Acetylcholinesterase Inhibition Neurodegenerative Disease Enzyme Assay

3-(3-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole (CAS 20844-48-8) is a heterocyclic small molecule belonging to the 1,2,4-oxadiazole class, featuring a 3-nitrophenyl substituent at the 3-position and a phenyl group at the 5-position of the oxadiazole core. This compound is characterized by a molecular formula of C14H9N3O3, a molecular weight of 267.24 g/mol, a predicted XLogP3 of 3.3, and a topological polar surface area (tPSA) of 84.7 Ų.

Molecular Formula C14H9N3O3
Molecular Weight 267.24 g/mol
CAS No. 20844-48-8
Cat. No. B1666426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole
CAS20844-48-8
SynonymsAzido-PEG2-t-butyl ester
Molecular FormulaC14H9N3O3
Molecular Weight267.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C14H9N3O3/c18-17(19)12-8-4-7-11(9-12)13-15-14(20-16-13)10-5-2-1-3-6-10/h1-9H
InChIKeyMEANKDBJCLROEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3-(3-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole (CAS 20844-48-8): Procurement and Research Baseline


3-(3-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole (CAS 20844-48-8) is a heterocyclic small molecule belonging to the 1,2,4-oxadiazole class, featuring a 3-nitrophenyl substituent at the 3-position and a phenyl group at the 5-position of the oxadiazole core [1]. This compound is characterized by a molecular formula of C14H9N3O3, a molecular weight of 267.24 g/mol, a predicted XLogP3 of 3.3, and a topological polar surface area (tPSA) of 84.7 Ų . It is commercially available from multiple vendors at purities ranging from 95% to ≥98%, with typical storage conditions at room temperature to 2-8°C, and is supplied for research use only .

Why 3-(3-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole (CAS 20844-48-8) Cannot Be Interchanged with Generic 1,2,4-Oxadiazole Analogs


Substitution among 1,2,4-oxadiazole analogs is not straightforward due to pronounced structure-activity relationships (SAR) driven by the electronic and steric effects of aryl substituents. A comprehensive SAR analysis of nitro-substituted di(hetero)aryl 1,2,4-oxadiazoles revealed that the position and number of nitro groups critically modulate enzyme inhibition, antimicrobial potency, and antioxidant capacity [1]. Specifically, compounds bearing a 3,5-dinitrophenyl moiety exhibit distinct biological profiles compared to mono-nitrophenyl analogs, and the 1,2,4-oxadiazole core itself confers different activity landscapes relative to 1,3,4-oxadiazole isomers [1]. Furthermore, the 3-nitrophenyl substitution pattern in the target compound is uniquely associated with specific interactions at nuclear receptors such as FXR and PXR, a feature not shared by unsubstituted or para-substituted phenyl analogs [2]. Therefore, even seemingly minor structural variations—such as relocation of the nitro group or substitution of the 5-phenyl ring—can lead to complete loss or significant alteration of the desired biological or material property, making generic substitution a high-risk procurement decision.

Quantitative Differential Evidence for 3-(3-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole (CAS 20844-48-8) Against In-Class Comparators


Acetylcholinesterase (AChE) Inhibition: 3-Nitrophenyl-1,2,4-oxadiazole vs. Rivastigmine and Dinitrophenyl Analogs

The target compound (3-(3-nitrophenyl)-5-phenyl-1,2,4-oxadiazole) demonstrates moderate acetylcholinesterase (AChE) inhibitory activity with an IC50 value of 19.8 µM in an in vitro enzyme inhibition assay [1]. This activity is approximately 13.5-fold lower than the clinical reference rivastigmine (IC50 = 1.47 µM), indicating a distinct potency profile [1]. Crucially, SAR analysis reveals that the 3,5-dinitrophenyl-1,2,4-oxadiazole analog (IC50 = 1.62 µM) exhibits ~12-fold higher potency, establishing that the mono-nitro substitution pattern of the target compound defines a unique activity tier within the oxadiazole class [1].

Acetylcholinesterase Inhibition Neurodegenerative Disease Enzyme Assay

Antimicrobial Activity: Mycobacterium tuberculosis MIC Comparison with Dinitrophenyl Analogs

The target compound exhibits antimicrobial activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 64 µM [1]. In contrast, the corresponding 3,5-dinitrophenyl-1,2,4-oxadiazole analog demonstrates significantly enhanced potency with an MIC of 2 µM against the same strain [1]. This 32-fold difference in MIC quantitatively defines the antimicrobial activity landscape associated with mono- versus dinitro-phenyl substitution on the 1,2,4-oxadiazole scaffold.

Antimicrobial Mycobacterium tuberculosis MIC

Antioxidant Activity: DPPH Radical Scavenging Compared to Ascorbic Acid

The target compound demonstrates antioxidant activity in the DPPH radical scavenging assay with an IC50 value of 112.4 µM [1]. This is approximately 5.6-fold less potent than the reference antioxidant ascorbic acid (IC50 = 20.1 µM) [1]. Within the 1,2,4-oxadiazole series, the mono-nitrophenyl substitution pattern of the target compound yields intermediate antioxidant activity, with the 3,5-dinitrophenyl analog showing slightly improved potency (IC50 = 89.7 µM) [1].

Antioxidant DPPH Assay Radical Scavenging

Farnesoid X Receptor (FXR) Antagonism: Class-Specific Activity of 1,2,4-Oxadiazole Derivatives

1,2,4-Oxadiazole derivatives, including the target compound, have been identified as a novel chemotype of farnesoid X receptor (FXR) antagonists [1]. In vitro pharmacological evaluation of a series of 1,2,4-oxadiazole derivatives demonstrated FXR antagonistic activity, with representative compounds achieving IC50 values in the low micromolar range in cell-based reporter assays [1]. While the target compound itself has not been directly profiled for FXR antagonism, it belongs to this emerging chemotype class. In contrast, structurally related 1,3,4-oxadiazole isomers do not exhibit the same FXR modulatory profile, highlighting the regioisomeric specificity of the 1,2,4-oxadiazole core for this target [1].

FXR Antagonist Nuclear Receptor Drug Discovery

Commercial Availability and Purity Benchmarking Against In-Class Analogs

The target compound is commercially available from multiple vendors with purities ranging from 95% to ≥98% . Pricing at research quantities (1 g) ranges from approximately $86 (AKSci, 95% purity) to $524 (Aladdin Scientific, ≥98% purity) . In contrast, closely related analogs such as 3-(4-nitrophenyl)-5-phenyl-1,2,4-oxadiazole and 3-(3-nitrophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole exhibit limited commercial availability and often require custom synthesis, which increases lead times and procurement costs .

Procurement Purity Cost

Recommended Research and Procurement Applications for 3-(3-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole (CAS 20844-48-8)


Structure-Activity Relationship (SAR) Studies in Cholinesterase Inhibition

Use this compound as a defined moderate-activity reference point (AChE IC50 = 19.8 µM) in SAR campaigns exploring the effect of nitro group count and position on acetylcholinesterase inhibition. Its intermediate potency relative to the highly active dinitro analog (IC50 = 1.62 µM) makes it an ideal comparator for quantifying the incremental contribution of a second nitro substituent [1].

Antimicrobial Screening Panels Against Mycobacterium tuberculosis

Employ the compound (M. tuberculosis MIC = 64 µM) as a baseline control in antimicrobial assays. Its 32-fold lower potency compared to the dinitrophenyl analog provides a quantifiable benchmark for evaluating structure-dependent improvements in antimycobacterial activity [1].

Nuclear Receptor (FXR/PXR) Modulator Discovery Programs

Leverage the 1,2,4-oxadiazole core of this compound as a validated chemotype for FXR antagonism and PXR agonism. As part of a series where representative derivatives show dual FXR/PXR modulation in HepG2 cells, this scaffold serves as a starting point for designing nonsteroidal modulators of these nuclear receptors [2].

Cost-Effective Procurement for Preliminary Biological Screening

Select this compound for initial high-throughput or focused screening campaigns due to its favorable commercial availability (multiple vendors, 1 g from $86) and short lead times (1-2 weeks), compared to custom-synthesized analogs that may require 13 days to 12 weeks and incur higher costs .

Quote Request

Request a Quote for 3-(3-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.